One-Pot Thioether Yield: In Situ vs. Pre-formed Thiol
In a one-pot protocol reacting indoles with p-quinone methides using thiourea as a sulfur source, the in situ formation of S-(3-indolyl)isothiouronium iodide (CAS 26377-76-4) followed by base-mediated hydrolysis delivers thioether products in good to excellent yields [1]. When the same transformation is attempted using isolated, pre-formed 3-mercaptoindole (the direct hydrolysis product of the target compound), oxidative disulfide formation and competing side reactions reduce the effective yield and necessitate chromatographic separation of dimeric byproducts [1]. The one-pot strategy using the isothiouronium salt eliminates the need to handle the air-sensitive free thiol.
| Evidence Dimension | Isolated yield of indole-derived thioether products |
|---|---|
| Target Compound Data | Good to excellent yields reported for thioethers via one-pot S-(3-indolyl)isothiouronium iodide intermediate |
| Comparator Or Baseline | Pre-formed 3-mercaptoindole: yields compromised by oxidative dimerization; not quantitatively specified in direct comparison |
| Quantified Difference | Qualitative yield advantage for the in situ protocol; avoids chromatographic removal of disulfide dimer |
| Conditions | Reaction of indoles with p-quinone methides, thiourea as sulfur source, base-mediated hydrolysis, room temperature to 80°C |
Why This Matters
Procurement of the stable isothiouronium salt enables robust, scalable one-pot thioetherification workflows that are impractical with the air-sensitive free thiol, directly impacting synthetic route feasibility.
- [1] Kumar, P., Saxena, D., Maitra, R., Chopra, S., & Narender, T. (2023). One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source. Organic & Biomolecular Chemistry, 21, 8289–8293. View Source
